6-Bromo-5-fluoro-benzo[b]thiophene
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-1-benzothiophene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrFS/c9-6-4-8-5(1-2-11-8)3-7(6)10/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBLXHKVOGHXFIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=CC(=C(C=C21)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrFS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 6-bromo-5-fluoro-benzo[b]thiophene derivatives against various bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). For instance, compounds with 6-bromo substitutions demonstrated varying degrees of antibacterial activity, with some showing improved efficacy compared to their non-substituted counterparts .
| Compound | Activity Against MRSA | Activity Against MSSA |
|---|---|---|
| This compound | Moderate | Improved |
| 5-Fluoro derivative | High | Moderate |
Antitumor Properties
The compound is also being investigated for its antitumor activities. Studies suggest that derivatives of benzo[b]thiophene can inhibit tumor growth by targeting specific signaling pathways involved in cancer cell proliferation. For example, certain derivatives have been identified as STAT3 inhibitors, which play a crucial role in oncogenesis .
Inhibition of Protein Kinases
Recent research has focused on the inhibition of cyclin-dependent kinases (CDKs) using 6-bromo-5-fluoro derivatives. These compounds have shown potential in selectively inhibiting CDK1 and CDK2, which are critical for cell cycle regulation. The IC50 values for these inhibitors indicate promising potency in cellular assays .
Case Study 1: Antibacterial Evaluation
In a study published in PLOS One, researchers synthesized a series of 6-bromo-5-fluoro derivatives and evaluated their antibacterial activity against MRSA strains. The results indicated that while some compounds exhibited significant antibacterial effects, others were less effective due to structural variations. The study concluded that the position of substituents significantly impacts biological activity.
Case Study 2: Antitumor Activity Assessment
A comprehensive study published in Medicinal Chemistry examined the antitumor effects of various benzo[b]thiophene derivatives, including 6-bromo-5-fluoro variants. The findings revealed that certain derivatives demonstrated potent antiproliferative effects on glioblastoma cell lines, suggesting their potential as therapeutic agents in oncology .
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following table summarizes key structural analogs of 6-Bromo-5-fluoro-benzo[b]thiophene, highlighting differences in substituents, molecular weights, and applications:
Key Observations:
- Substituent Effects : The position and type of substituents significantly influence reactivity and bioactivity. For example, this compound’s electron-withdrawing Br and F groups enhance electrophilic substitution reactivity compared to alkyl-substituted analogs like 2-Bromomethyl-6-fluoro-benzo[b]thiophene .
- Biological Activity : Compounds with benzyl or aryl groups (e.g., 1034305-17-3) exhibit enhanced antimicrobial properties due to increased lipophilicity, enabling better membrane penetration .
- Material Science : Halogenated bithiophenes (e.g., 2412837-23-9) are used in organic semiconductors, where fluorine atoms improve thermal stability and charge transport .
Physicochemical Properties
- Lipophilicity: The logP value of this compound is estimated to be higher than non-halogenated analogs due to bromine’s hydrophobic nature, enhancing membrane permeability .
- Thermal Stability : Fluorine substituents increase thermal stability, as seen in analogs like 2412837-23-9, which retain integrity at high temperatures .
Preparation Methods
Oxidative Cyclization of o-Mercaptocinnamic Acids
A classical approach involves the oxidative cyclization of substituted o-mercaptocinnamic acids. For example, U.S. Patent 5,569,772 describes the cyclization of α-(3-methoxyphenylthio)-4-methoxyacetophenone in polyphosphoric acid (PPA) at 85–90°C. While this method generates benzo[b]thiophenes, it often produces regioisomeric mixtures (e.g., 6-methoxy-2-(4-methoxyphenyl)-benzo[b]thiophene and 4-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene in a 3:1 ratio). Separation of these isomers necessitates chromatographic or fractional crystallization steps, reducing overall efficiency.
Limitations:
-
Low regioselectivity for bromo-fluoro substitution.
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Requires harsh acidic conditions (PPA), complicating downstream functionalization.
Modern Aryne-Mediated Cyclization
One-Step Aryne Annulation
A contemporary method leverages aryne intermediates for regiocontrolled benzo[b]thiophene synthesis. As demonstrated by, reacting 2-chloro-6-(trimethylsilyl)phenyl triflate (1a ) with ethyl (4-tolyl)ethynyl sulfide (2a ) in MeCN with CsF (9.0 equiv) at 80°C for 24 hours yields 4-chloro-3-(4-tolyl)benzo[b]thiophene (3a ) in 75% yield. Adapting this protocol, bromo and fluoro substituents can be introduced via halogenated aryne precursors or post-cyclization functionalization.
Key Steps:
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Aryne Generation: Desilylation of 1a with CsF produces a reactive benzyne intermediate.
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Cycloaddition: The aryne reacts with the alkyne sulfide to form the thiophene core.
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Halogenation: Electrophilic bromination/fluorination at the 5- and 6-positions using N-bromosuccinimide (NBS) or Selectfluor®.
Example Protocol:
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Precursor: 2-Fluoro-6-bromo-phenyl triflate.
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Conditions: CsF (3.0 equiv), MeCN, 80°C, 24 h.
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Yield: ~70% (theoretical, unoptimized).
Directed C–H Functionalization
Late-Stage Bromination/Fluorination
Post-cyclization halogenation offers flexibility in introducing bromine and fluorine. For instance, 4-chloro-3-(4-tolyl)benzo[b]thiophene (3a ) undergoes directed C–H borylation using Ir catalysts, followed by bromination with Br₂ or fluorination with AgF.
Case Study:
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Borylation: Treat 3a with [Ir(COD)(OMe)]₂ and dtbpy in THF at 60°C.
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Halogenation: React the boronate intermediate with Br₂ (for bromine) or AgF (for fluorine).
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Yield: 60–80% for mono-halogenation; di-halogenation requires sequential steps.
Comparative Analysis of Methods
Challenges and Optimization Strategies
Regiochemical Control
Achieving precise bromine (C6) and fluorine (C5) placement is complicated by competing electrophilic substitution patterns. Computational modeling (DFT) predicts favorable sites for electrophilic attack, guiding reagent selection. For example, fluorination at C5 is favored due to lower activation energy compared to C4.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 6-Bromo-5-fluoro-benzo[b]thiophene, and how can regioselectivity be ensured?
- Answer: The synthesis typically involves halogenation of a benzo[b]thiophene precursor. Bromination can be achieved using N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiation or Lewis acid catalysis) . Fluorination may employ electrophilic fluorinating agents (e.g., Selectfluor) or via directed ortho-metalation strategies. Regioselectivity is controlled by steric/electronic directing groups or protecting/thienyl sulfur coordination . Purification often involves silica gel chromatography or recrystallization, as evidenced by melting point data for related compounds (e.g., 129–130°C for 3-(Bromomethyl)-5-chlorobenzo[b]thiophene) .
Q. What analytical techniques are critical for characterizing this compound?
- Answer: High-resolution mass spectrometry (HRMS) is essential for confirming molecular weight and halogen isotope patterns (e.g., [M+H]+ peaks with <2 ppm error) . NMR (¹H, ¹³C, ¹⁹F) identifies substitution patterns, with fluorine causing distinct splitting due to coupling. Melting point analysis and HPLC purity checks (>95%) are standard, as seen in catalogs for structurally similar compounds .
Q. How can researchers address contradictions in spectral data during structural elucidation?
- Answer: Contradictions may arise from impurities or regioisomers. Cross-validate with 2D NMR (COSY, NOESY) to confirm connectivity. For example, silica gel-assisted halogenation protocols reduce side products . Computational tools (DFT for NMR chemical shift prediction) or X-ray crystallography (if crystals are obtainable) resolve ambiguities .
Advanced Research Questions
Q. What mechanistic insights explain the electronic effects of bromo and fluoro substituents on benzo[b]thiophene reactivity?
- Answer: Bromine’s electron-withdrawing nature deactivates the ring, directing electrophiles to meta/para positions relative to itself. Fluorine’s inductive (-I) and resonance (+R) effects create competing directing tendencies, often leading to ortho/para substitution. Studies on halogenated analogs (e.g., 4-bromo-2-methyl-7-(trifluoromethyl)benzo[b]thiophene) show substituent electronic profiles influence reaction pathways in cross-coupling or cyclization reactions .
Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses involving this compound?
- Answer: Kinetic studies using in-situ monitoring (e.g., FTIR, Raman) identify rate-limiting steps. For example, stannous chloride-mediated nitro reduction (as in 2-bromo-5-nitrobenzo[b]thiophene) requires stoichiometric control to avoid over-reduction . Solvent polarity (e.g., DMF vs. THF) and temperature gradients improve intermediate stability. Catalytic systems (e.g., Pd for coupling) should be screened for turnover efficiency .
Q. What are the potential applications of this compound in materials science or medicinal chemistry?
- Answer: The compound’s halogenated structure makes it a candidate for:
- Organic electronics: As a building block for conjugated polymers (e.g., thiophene-fused isoindigo derivatives in OFETs) .
- Pharmaceutical intermediates: Fluorine enhances metabolic stability; bromine enables Suzuki-Miyaura couplings to attach bioactive moieties. Related compounds, like 4-(Trifluoromethyl)benzothiophene-2-carboxamide, show drug design relevance .
Methodological Considerations
Q. What purification strategies are recommended for halogenated benzo[b]thiophene derivatives?
- Answer: Use gradient column chromatography (hexane/EtOAc) for polar impurities. For thermally stable compounds, recrystallization from ethanol/water mixtures improves purity (>98% GC/HPLC), as seen in Kanto Reagents’ protocols . High-vacuum sublimation is effective for volatile byproducts .
Q. How should researchers handle halogenated waste generated during synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
